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Compound of Interest

Compound Name: N 556

Cat. No.: B1676889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of N-556, an orally active pro-

drug of disodium cromoglycate (DSCG), with other established anti-allergic agents. The

information is compiled from publicly available experimental data to assist in the independent

verification of N-556's performance.

Executive Summary
N-556 (also known as KY-556) has demonstrated significant anti-allergic activity in preclinical

studies. As a pro-drug of DSCG, it offers the advantage of oral administration. This guide

focuses on two key bioactivities: the inhibition of passive cutaneous anaphylaxis (PCA) in rats,

a model of type I hypersensitivity, and the inhibition of histamine release from sensitized rat

lung tissue. For a comprehensive evaluation, N-556 is compared with two other orally active

anti-allergic drugs, Ketotifen and Tranilast.

Comparative Bioactivity Data
The following tables summarize the available quantitative data for N-556 and its comparators in

key preclinical models of allergic response.
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Compound Assay Species
Dose/Conce

ntration

Reported

Activity
Reference

N-556

48-hr

Homologous

Passive

Cutaneous

Anaphylaxis

(PCA)

Rat
10-100

mg/kg, p.o.

Dose-

dependent

inhibition.

Longer

duration of

action than

intravenous

DSCG.

N-556

Histamine

release from

actively

sensitized

lung

fragments

Rat

20 and 100

mg/kg, p.o.

(20 days)

Tendency to

inhibit

histamine

release.

Ketotifen

Passive

Cutaneous

Anaphylaxis

(PCA)

Rat -

Prevention of

cutaneous

anaphylaxis.

[1]

Ketotifen

Histamine

release from

rat mast cells

Rat -

Inhibition of

mediator

release.

[1]

Tranilast

Carrageenin-

induced

granulation

and capillary

permeability

Rat
50-400

mg/kg, p.o.

Dose-

dependently

inhibited

enhancement

of capillary

permeability.

[2]

Tranilast Lysophosphat

idylserine-

dependent

histamine

Rat - Suppressed

histamine

release in a

dose-

[3]
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release from

rat mast cells

dependent

manner.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated.
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Caption: Simplified signaling pathway of a Type I hypersensitivity reaction.

Passive Cutaneous Anaphylaxis (PCA) Workflow
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Caption: Experimental workflow for the rat passive cutaneous anaphylaxis model.
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Inhibition of Histamine Release Logical Flow
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Caption: Logical flow for the in vitro histamine release inhibition assay.

Detailed Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Rats
This in vivo assay is a standard model for evaluating the efficacy of anti-allergic compounds

against Type I hypersensitivity reactions.

Principle: The assay measures the ability of a test compound to inhibit the increase in vascular

permeability that occurs upon antigen challenge in an area of skin previously sensitized with

specific IgE antibodies. The extent of vascular permeability is quantified by the extravasation of

a dye, typically Evans blue.
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Methodology:

Sensitization: Rats are passively sensitized by an intradermal injection of a specific IgE

antibody (e.g., anti-dinitrophenyl IgE) into a shaved area of their dorsal skin.

Latent Period: A latent period of 48 hours is allowed for the IgE antibodies to bind to the

FcεRI receptors on mast cells in the skin.

Drug Administration: The test compound (N-556 or comparator) is administered orally at

various doses.

Antigen Challenge: After a specified time following drug administration, the rats are

challenged with an intravenous injection of the corresponding antigen (e.g., dinitrophenyl-

human serum albumin; DNP-HSA) mixed with Evans blue dye.

Measurement: After a short period (e.g., 30 minutes), the animals are euthanized, and the

area of blueing at the injection site is measured. The amount of extravasated dye can be

quantified spectrophotometrically after extraction from the skin tissue.

Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction

in dye extravasation compared to a vehicle-treated control group.

Inhibition of Histamine Release from Rat Lung
Fragments
This in vitro assay assesses the ability of a compound to inhibit the release of histamine from

mast cells within lung tissue upon antigenic stimulation.

Principle: Lung tissue from actively sensitized rats contains mast cells coated with IgE

antibodies. When these tissue fragments are challenged with the specific antigen in vitro, the

mast cells degranulate and release histamine into the surrounding medium. The amount of

histamine released can be quantified to determine the inhibitory effect of a test compound.

Methodology:

Tissue Preparation: Lungs are obtained from actively sensitized rats and finely chopped into

small fragments.
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Incubation: The lung fragments are pre-incubated with various concentrations of the test

compound (N-556 or comparator) in a suitable buffer.

Antigen Challenge: The specific antigen is added to the incubation medium to induce

histamine release.

Histamine Quantification: After a defined incubation period, the supernatant is collected, and

the concentration of histamine is determined using a sensitive method such as an enzyme-

linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC)

with fluorometric detection.

Analysis: The percentage inhibition of histamine release by the test compound is calculated

by comparing the amount of histamine released in the presence of the compound to that

released in its absence (control).

Conclusion
The available data indicates that N-556 is an orally active compound with significant anti-

allergic properties, as demonstrated by its dose-dependent inhibition of passive cutaneous

anaphylaxis and its ability to inhibit histamine release in preclinical rat models. Its longer

duration of action compared to intravenous DSCG suggests a potential clinical advantage. For

a comprehensive independent verification, direct comparative studies of N-556 against other

orally active anti-allergic agents like Ketotifen and Tranilast, using standardized protocols and

measuring key parameters such as ED50 and IC50 values, would be highly valuable. The

experimental protocols provided in this guide can serve as a foundation for designing such

comparative studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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